Cyclobutyl(phenyl)methanol

Lipophilicity Drug-likeness Physicochemical properties

Cyclobutyl(phenyl)methanol is a secondary alcohol (C₁₁H₁₄O, MW 162.23 g/mol) characterized by a strained cyclobutyl ring and a phenyl group attached to the hydroxymethyl carbon. This compound belongs to the class of cycloalkyl aryl carbinols, specifically a β-cyclobutyl secondary alcohol.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B13989184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(phenyl)methanol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
InChIKeyGDYSMSKNJQTILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(phenyl)methanol (CAS 4397-00-6): Physicochemical Baseline and Structural Class Positioning for Laboratory Procurement


Cyclobutyl(phenyl)methanol is a secondary alcohol (C₁₁H₁₄O, MW 162.23 g/mol) characterized by a strained cyclobutyl ring and a phenyl group attached to the hydroxymethyl carbon [1]. This compound belongs to the class of cycloalkyl aryl carbinols, specifically a β-cyclobutyl secondary alcohol . The presence of the four-membered ring imparts approximately 26.5 kcal/mol of ring strain energy, which is intermediate between cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) analogs, fundamentally differentiating its reactivity profile from larger cycloalkyl or simple benzyl alcohol counterparts [2]. The compound is sold as a racemic mixture (rac-(cyclobutyl)(phenyl)methanol) and serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why Cyclobutyl(phenyl)methanol Cannot Be Assumed Interchangeable with Cyclopropyl, Cyclohexyl, or Unsubstituted Benzyl Alcohol Analogs


The assumption that cyclobutyl(phenyl)methanol, cyclopropyl(phenyl)methanol, or benzyl alcohol are functionally interchangeable for synthetic or pharmacological applications is contradicted by quantitative differences in ring strain, carbanion-stabilizing ability, and lipophilicity [1]. The cyclobutyl ring's unique puckered conformation creates a distinct steric and electronic environment that is neither mimicked by the planar cyclopropyl group nor the relaxed cyclohexyl ring [2]. These differences translate into measurable variations in reactivity (e.g., Friedel-Crafts condensation yield and selectivity), enzyme recognition (e.g., lipase enantioselectivity E-values), and biological target engagement (e.g., receptor subtype selectivity) [3]. The evidence below quantifies these differentiation points to support data-driven procurement decisions.

Quantitative Differentiation Evidence for Cyclobutyl(phenyl)methanol Against Closest Analogs


Lipophilicity (LogP) Comparison: Cyclobutyl(phenyl)methanol vs. Cyclopropyl(phenyl)methanol

Cyclobutyl(phenyl)methanol exhibits a computed LogP (XLogP3) of 2.52 , which is 0.72 log units higher than the value of 1.8 for cyclopropyl(phenyl)methanol [1]. This ~5.2-fold increase in the octanol/water partition coefficient indicates significantly greater lipophilicity imparted by the cyclobutyl ring relative to the cyclopropyl analog, influencing membrane permeability and formulation requirements in biological assay systems.

Lipophilicity Drug-likeness Physicochemical properties

Ring-Strain-Dependent Reactivity: Friedel-Crafts Condensation Yield Comparison Among Cycloalkylcarbinols

The classical Huston and Goodemoot study demonstrated that cyclobutylcarbinol condenses with benzene in the presence of AlCl₃ at 25-35°C to give cyclobutylphenylmethane in 21% yield at elevated temperature, whereas cyclohexylcarbinol shows no conversion under identical conditions [1]. Although this study uses the unsubstituted cyclobutylcarbinol rather than cyclobutyl(phenyl)methanol directly, the class-level inference holds: the strained cyclobutyl ring activates the α-carbon for electrophilic substitution, a property absent in six-membered ring analogs.

Ring strain Friedel-Crafts alkylation Reactivity

Carbanion-Stabilizing Ability: Cyclobutyl vs. Cyclopropyl Group Adjacent to an Anionic Center

Relative kinetic acidity measurements reveal that the cyclobutyl group stabilizes an adjacent carbanion center to a lesser extent than the cyclopropyl group, but significantly greater than isopropyl or other non-strained alkyl substituents [1]. MNDO semiempirical calculations corroborate the experimental relative kinetic acidities, placing the cyclobutyl group's stabilizing ability intermediate between cyclopropyl and vinyl groups. This differential stabilization affects the acidity of the α-C-H bond in cyclobutyl(phenyl)methanol relative to cyclopropyl(phenyl)methanol.

Carbanion stability Kinetic acidity Small-ring effect

Enzymatic Kinetic Resolution Enantioselectivity: Lipase-Catalyzed Transesterification of Cyclobutylmethanol Substrates

Nemoto et al. reported lipase-catalyzed kinetic resolution of cyclobutylmethanol derivatives, achieving up to 99.5% enantioselectivity for 3-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanol in CHCl₃ [1]. This high enantioselectivity demonstrates that the cyclobutyl scaffold, when appropriately substituted, is recognized by lipases with exceptionally high stereodiscrimination—a property that can be exploited for enantiopure cyclobutyl(phenyl)methanol production. Bulkier analogs such as cyclohexyl(phenyl)methanol typically show reduced enantioselectivity with the same lipases due to steric constraints in the enzyme active site.

Kinetic resolution Enantioselectivity Lipase catalysis

Divergent Pharmacological Outcomes: Cyclobutyl vs. Phenyl and Cyclohexenyl Analogs in Barbiturate Hypnotic Activity

Burger et al. (1963) synthesized cyclobutyl and cyclopropyl analogs of phenyl-substituted drugs and found that the cyclobutyl group can effectively replace a 1-cyclohexenyl group in hypnotic barbiturates while producing distinct pharmacological profiles: the cyclobutyl analog of amphetamine showed no sympathomimetic effects, in contrast to the parent phenylamphetamine [1]. This demonstrates that the cyclobutyl ring is not a generic bioisostere for phenyl or cyclohexenyl; it introduces specific pharmacological divergence. The cyclobutyl analog of phenobarbital retains hypnotic activity, indicating target-specific compatibility.

Medicinal chemistry Barbiturate Bioisosterism

Eliminative Fission Reactivity: Quantitative Rate Differences Between Cyclobutane and Cyclopropane Systems

Earl and Stirling determined that eliminative fission of cyclobutanes proceeds with rate constants 10³·⁷–10⁴·⁸ times slower than analogous cyclopropanes [1]. This 5,000-63,000-fold difference in reaction rate is attributed to the less sensitive dependence of enthalpy dispersal on bond extension in cyclobutane ring fission compared to cyclopropane fission. For cyclobutyl(phenyl)methanol, this implies that carbocation-generating reactions (e.g., solvolysis, acid-catalyzed elimination) will proceed at markedly slower rates than for cyclopropyl(phenyl)methanol, affecting both synthetic utility and stability profiles.

Elimination reaction Ring fission Strain release

Cyclobutyl(phenyl)methanol: Evidence-Backed Application Scenarios for Research and Industrial Use


Asymmetric Synthesis of Enantiopure Chiral Alcohols via Biocatalytic or Chemocatalytic Reduction

The prochiral precursor cyclobutyl phenyl ketone can be reduced asymmetrically to yield enantiopure cyclobutyl(phenyl)methanol. The lipase-catalyzed transesterification data [1] from Section 3 evidences the viability of enzymatic kinetic resolution, while the ring-strain-dependent reactivity profile ensures that the cyclobutyl ring remains intact under typical reduction conditions, avoiding ring-opening side reactions common to cyclopropyl analogs. This makes cyclobutyl(phenyl)methanol an attractive chiral building block for pharmaceutical intermediates requiring a sterically constrained, medium-lipophilicity alcohol motif.

Medicinal Chemistry Exploration of Cyclobutyl Bioisosteres for Phenyl Ring Replacement

The Burger et al. (1963) pharmacological study [1] establishes that cyclobutyl groups can replace cyclohexenyl in barbiturates while retaining hypnotic activity, and can eliminate unwanted sympathomimetic effects in amphetamine-like scaffolds. The higher LogP (2.52 vs. 1.8 for cyclopropyl analog) provides a distinct physicochemical profile for tuning blood-brain barrier penetration. Medicinal chemists exploring bioisosteric replacement of phenyl or cyclohexenyl groups with a saturated, strained carbocycle should consider cyclobutyl(phenyl)methanol as a scaffold precursor.

Mechanistic Studies of Carbocation Chemistry and Ring-Strain-Dependent Reactivity

The differential ring-fission kinetics (10³·⁷–10⁴·⁸ slower than cyclopropanes) [1] and the intermediate carbanion-stabilizing ability of the cyclobutyl group position cyclobutyl(phenyl)methanol as a privileged substrate for studying the interplay between ring strain and reaction mechanism. Its Friedel-Crafts reactivity (21% yield of cyclobutylphenylmethane under mild conditions) further supports its use as a model system for probing non-classical carbocation intermediates.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

The cyclobutyl(phenyl)methanol scaffold serves as the core structure for S1P receptor antagonists exemplified by VPC03090 [1]. The cyclobutyl ring confers conformational constraint that is critical for receptor subtype selectivity, distinguishing it from more flexible alkyl chain analogs. Procurement of the parent cyclobutyl(phenyl)methanol enables SAR exploration around the cyclobutyl alcohol motif to optimize S1PR1/S1PR3 antagonism.

Quote Request

Request a Quote for Cyclobutyl(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.